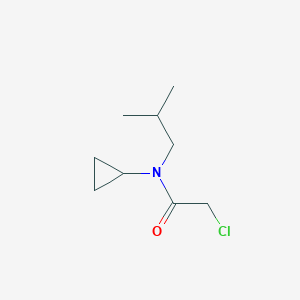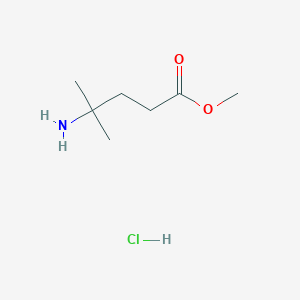
2-Chloro-4-(4-formyl-phenoxy)-benzamide
Descripción general
Descripción
2-Chloro-4-(4-formyl-phenoxy)-benzamide, also known as CFPB, is a synthetic compound that has been widely studied in scientific research due to its wide range of applications and potential therapeutic benefits. CFPB has been studied in multiple fields such as biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied in multiple scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been used as a reagent for protein modification, and in the development of biochemical assays. In physiology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In pharmacology, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-formyl-phenoxy)-benzamide is not fully understood. However, it is believed that 2-Chloro-4-(4-formyl-phenoxy)-benzamide may interact with certain proteins in the body, such as COX-2, to inhibit their activity. This inhibition of COX-2 activity is thought to be responsible for 2-Chloro-4-(4-formyl-phenoxy)-benzamide’s anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects
2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential therapeutic benefits, including its anti-inflammatory and antinociceptive effects. In studies, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been shown to reduce inflammation and pain in animal models. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide has been studied for its potential to inhibit the activity of certain enzymes, such as COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in laboratory experiments has several advantages. 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively easy compound to synthesize and is readily available. Additionally, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 2-Chloro-4-(4-formyl-phenoxy)-benzamide is a relatively expensive compound and may not be suitable for large-scale experiments.
Direcciones Futuras
Future research on 2-Chloro-4-(4-formyl-phenoxy)-benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, research should focus on the development of more efficient and cost-effective methods of synthesis. Finally, research should focus on exploring the potential applications of 2-Chloro-4-(4-formyl-phenoxy)-benzamide in drug development and other fields.
Propiedades
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-formyl-phenoxy)-benzamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)





![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B1465248.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)